

cis,cis-3,6-Nonadienal-d4 physical characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis,cis-3,6-Nonadienal-d4**

Cat. No.: **B12377789**

[Get Quote](#)

Technical Guide: cis,cis-3,6-Nonadienal-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-3,6-Nonadienal is a volatile organic compound known for its characteristic aroma, reminiscent of cucumbers.^[1] Its deuterated isotopologue, **cis,cis-3,6-Nonadienal-d4**, serves as a valuable internal standard for analytical applications, particularly in mass spectrometry-based quantification of the parent compound in various matrices. The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise and accurate measurement. This technical guide provides an overview of the physical characteristics, a general experimental protocol for the synthesis of deuterated aldehydes, and a workflow for the quality control of such standards.

While specific experimental data for **cis,cis-3,6-Nonadienal-d4** is not readily available in the public domain, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart. The primary difference will be in the molecular weight due to the presence of deuterium atoms.

Physical and Chemical Characteristics

The following table summarizes the known physical and chemical properties of cis,cis-3,6-Nonadienal. The data for the deuterated compound is estimated based on the non-deuterated

form.

Property	Value (cis,cis-3,6-Nonadienal)	Value (cis,cis-3,6-Nonadienal-d4, Estimated)	Reference
Molecular Formula	C ₉ H ₁₄ O	C ₉ H ₁₀ D ₄ O	[2]
Molecular Weight	138.21 g/mol	142.23 g/mol	[2]
CAS Number	21944-83-2	Not available	[2]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	[3]
Boiling Point	201.80 °C @ 760 mm Hg (est.)	~201.80 °C @ 760 mm Hg	[2]
Vapor Pressure	0.300 mmHg @ 25 °C (est.)	~0.300 mmHg @ 25 °C	[2]
Flash Point	70.50 °C (159.00 °F) TCC (est.)	~70.50 °C	[2]
Solubility	Soluble in chloroform, dichloromethane, DMSO	Soluble in chloroform, dichloromethane, DMSO	[1]

Experimental Protocols

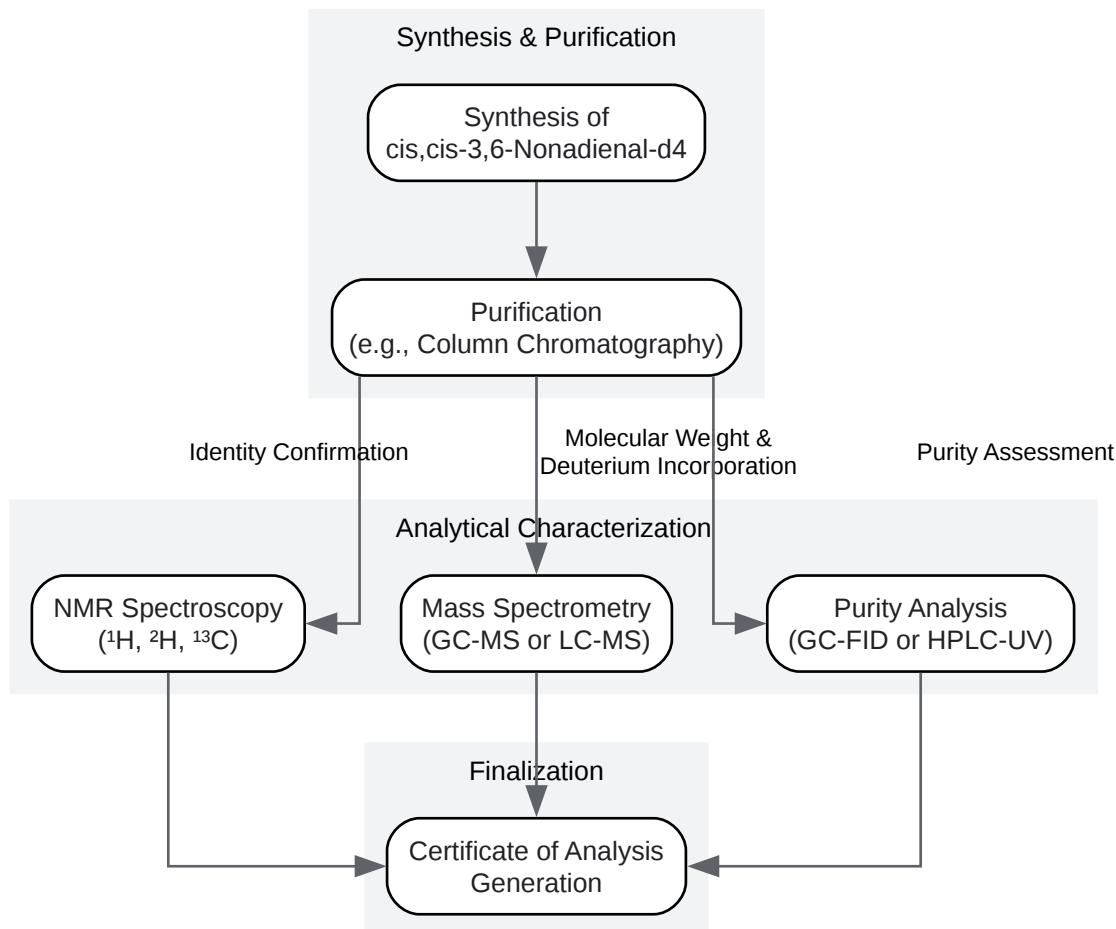
General Methodology for the Synthesis of Deuterated Aldehydes

The synthesis of deuterated aldehydes can be achieved through various methods. One common approach involves the reduction of a corresponding carboxylic acid derivative using a deuterium-donating reducing agent, followed by oxidation.[\[4\]](#)[\[5\]](#) The following is a representative, non-specific protocol.

1. Reduction of a Carboxylic Acid Ester to a Deuterated Alcohol:

- A suitable ester precursor of *cis,cis*-3,6-nonadienoic acid is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
- The solution is cooled to 0 °C in an ice bath.
- A deuterium-donating reducing agent, such as lithium aluminum deuteride (LiAlD₄), is added portion-wise to the stirred solution.
- The reaction is allowed to proceed for a specified time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- The reaction is quenched by the slow addition of a suitable reagent (e.g., ethyl acetate), followed by the addition of water and a base (e.g., sodium hydroxide solution) to precipitate the aluminum salts.
- The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the deuterated alcohol.

2. Oxidation of the Deuterated Alcohol to a Deuterated Aldehyde:


- The deuterated alcohol is dissolved in a suitable solvent (e.g., dichloromethane).
- An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, is added to the solution.
- The reaction mixture is stirred at room temperature and monitored by TLC.
- Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the oxidant byproducts.
- The solvent is evaporated under reduced pressure, and the resulting crude deuterated aldehyde is purified by column chromatography on silica gel to yield the final product, ***cis,cis*-3,6-Nonadienal-d4**.

Quality Control Workflow

The identity and purity of the synthesized deuterated standard must be rigorously confirmed.

The following diagram illustrates a typical quality control workflow.

Figure 1. Quality Control Workflow for Deuterated Standards

[Click to download full resolution via product page](#)

Figure 1. Quality Control Workflow for Deuterated Standards

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis,cis-3,6-Nonadienal | 21944-83-2 - Coompo [coompo.com]
- 2. (Z,Z)-3,6-nonadienal, 21944-83-2 [thegoodsentscompany.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. academic.oup.com [academic.oup.com]
- 5. deuterated.bocsci.com [deuterated.bocsci.com]
- To cite this document: BenchChem. [cis,cis-3,6-Nonadienal-d4 physical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377789#cis-cis-3-6-nonadienal-d4-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com